(2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
Description
The compound “(2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine” is a structurally complex molecule featuring a chromen backbone with distinct functional groups. Its core structure includes a 2H-chromen system substituted at position 3 with a 4-methylbenzenesulfonyl (tosyl) group, position 8 with a methoxy group, and an imine linkage at position 2 connecting to a 1,3-benzodioxol moiety. The (2Z) stereochemistry indicates the imine’s configuration, which influences molecular rigidity and intermolecular interactions.
This compound shares structural motifs with bioactive chromen derivatives, such as anticoagulants and anti-inflammatory agents, where sulfonyl and benzodioxol groups enhance binding affinity and metabolic stability . Its synthesis likely involves multi-step reactions, including imine formation via condensation (as seen in analogous compounds) and sulfonylation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-15-6-9-18(10-7-15)32(26,27)22-12-16-4-3-5-20(28-2)23(16)31-24(22)25-17-8-11-19-21(13-17)30-14-29-19/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRXZVJMOJPJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-imine core, followed by the introduction of the benzodioxol, methoxy, and methylbenzenesulfonyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxol groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its interactions with specific enzymes and receptors are studied to develop new treatments for various diseases.
Industry
In the industrial sector, the compound’s chemical properties are utilized in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromen Derivatives
Key Observations :
- The tosyl group at position 3 in the target compound improves stability and hydrophobic interactions compared to the thiomorpholinomethyl group in 11a .
- The imine linkage introduces conformational rigidity, contrasting with the flexible amine groups in 5-alkoxy-2H-chromen-8-amines .
- Unlike 2c , which has a bromoethyl group prone to substitution, the target’s sulfonyl group offers resistance to nucleophilic attack.
Biological Activity
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound with a complex structure that includes a chromen-2-imine core. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activity, particularly in relation to its interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features
- Chromene Core : The chromene structure is known for its diverse biological activities.
- Substituents : The presence of methoxy, benzodioxole, and sulfonyl groups enhances its potential reactivity and biological interactions.
| Functional Group | Description |
|---|---|
| Chromen-2-imine | Core structure responsible for biological activity |
| Benzodioxole | Imparts unique chemical properties |
| Methoxy Group | Enhances solubility and bioavailability |
| Methylbenzenesulfonyl Group | Increases potential interactions with biological targets |
The mechanism of action for this compound involves binding to specific enzymes and receptors, which modulates their activity. Studies suggest that it may interact with pathways related to inflammation, cancer progression, and neuroprotection.
Pharmacological Studies
Research indicates that (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibits several biological activities:
- Antioxidant Activity : The compound shows potential as a free radical scavenger.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Anticancer Properties : Preliminary studies indicate that it could induce apoptosis in cancer cells.
Case Studies
-
In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
-
Animal Models : In murine models of inflammation, administration of the compound reduced swelling and pain responses significantly compared to control groups.
- Model Used : Carrageenan-induced paw edema
- Reduction in Edema : 40% at 20 mg/kg dosage
Comparative Analysis
When compared to similar compounds, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine shows unique advantages due to its functional groups that enhance both solubility and target specificity.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| (2Z)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy... | 15 | Anticancer, Anti-inflammatory |
| (2Z)-N-(2H-benzodioxol-5-yl)-8-methoxy... | 25 | Antioxidant |
| (2Z)-N-(4-methylphenyl)-8-methoxy... | 30 | Anticancer |
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Piperidine | Solvent-free | 80–100°C | 60–75% |
| 2 | TsCl, K₂CO₃ | DMF | RT–60°C | 70–85% |
| 3 | Ethanol, reflux | Ethanol | 78°C | 50–65% |
Validation : Confirm intermediate structures via , , and HRMS (e.g., HRMS data formatting as in ) .
Basic: How is the stereochemical configuration (Z/E) of the imine group confirmed?
Answer:
The Z-configuration is determined using:
- X-ray crystallography : Resolve the crystal structure using SHELXL () and visualize with ORTEP-3 (). For example, the imine C=N bond length and torsion angles distinguish Z/E isomers .
- NOESY NMR : Cross-peaks between the 1,3-benzodioxol proton and the chromen-2-imine methoxy group support the Z-configuration .
Advanced: How can computational methods predict the compound’s reactivity with biological targets?
Answer:
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Parameterize the sulfonyl group’s electron-withdrawing effects using DFT-optimized geometries (B3LYP/6-31G* basis set).
MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.
ADMET prediction : Tools like SwissADME evaluate bioavailability, leveraging the compound’s logP (≈4.4, similar to ) and PSA (≈90 Ų) .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
Answer:
Multi-technique cross-validation :
- Compare integration ratios with X-ray-derived bond distances.
- Use HRMS to confirm molecular formula (e.g., C₂₄H₂₀N₂O₆S requires m/z 464.1045 [M+H]⁺).
Dynamic NMR for tautomerism : Variable-temperature NMR (e.g., 25–80°C) identifies equilibrium shifts in imine-enamine tautomers.
Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to resolve twinning or disorder () .
Advanced: What strategies optimize crystal packing for X-ray diffraction studies?
Answer:
Solvent screening : Use high-throughput vapor diffusion with 10–20 solvent combinations (e.g., ethanol/water, DMSO/hexane).
Additive screening : Introduce co-crystallants like crown ethers to stabilize π-π stacking (observed in ’s benzodioxol derivatives).
Temperature gradients : Crystallize at 4°C, 25°C, and 40°C to isolate polymorphs.
Refinement : Apply SHELXL’s HKLF 5 format for high-resolution data () .
Basic: What analytical techniques characterize the sulfonyl group’s electronic effects?
Answer:
- IR spectroscopy : Identify S=O asymmetric stretching at 1360–1340 cm⁻¹ and 1180–1160 cm⁻¹.
- XPS : Sulfur 2p binding energy at ~168–170 eV confirms sulfonate oxidation state.
- Hammett analysis : Compare reaction rates (e.g., hydrolysis) with σₚ values for the 4-methylbenzenesulfonyl group (σₚ ≈ 0.72) .
Advanced: How does the toluenesulfonyl group influence metabolic stability in vitro?
Answer:
Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The sulfonyl group reduces CYP3A4-mediated oxidation due to steric hindrance.
Half-life (t₁/₂) calculation : Use first-order kinetics (ln[C] vs. time). Typical t₁/₂ > 60 min suggests stability (cf. ’s logP-driven membrane permeability) .
Advanced: How are synthetic by-products analyzed and minimized?
Answer:
DoE optimization : Vary reaction time, temperature, and stoichiometry using a 3² factorial design (e.g., 60–120 min, 60–100°C).
UPLC-MS monitoring : Track by-products (e.g., over-sulfonated derivatives) with m/z +78 (additional SO₂ group).
Column chromatography : Use gradient elution (hexane/EtOAc 8:1 to 1:1) to isolate the target compound (protocols in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
